methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate
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Overview
Description
Methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate is a complex organic compound that features a pyrrolidine ring, a pyrazine moiety, and a benzoate ester
Preparation Methods
The synthesis of methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
Methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate can be compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: These compounds also feature a pyrrolidine ring and are used in various medicinal chemistry applications.
Pyrazine derivatives: Compounds with a pyrazine moiety are known for their biological activity and are used in drug development.
Properties
IUPAC Name |
methyl 2-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-17(22)14-5-3-2-4-13(14)16(21)20-9-6-12(11-20)24-15-10-18-7-8-19-15/h2-5,7-8,10,12H,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDBYGFAJBJABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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